molecular formula C9H23O2PSi B14631156 Trimethylsilyl dipropylphosphinate CAS No. 53483-29-7

Trimethylsilyl dipropylphosphinate

Cat. No.: B14631156
CAS No.: 53483-29-7
M. Wt: 222.34 g/mol
InChI Key: GZZFUYKDRJBEEL-UHFFFAOYSA-N
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Description

Trimethylsilyl dipropylphosphinate is an organophosphorus compound characterized by a phosphinate backbone (O=P–O–) substituted with a trimethylsilyl group and two propyl groups. The trimethylsilyl group imparts increased hydrophobicity and thermal stability compared to purely alkyl-substituted derivatives, while the dipropyl groups moderate reactivity and solubility . Such compounds are typically utilized in specialized industrial applications, including flame retardants, lubricant additives, or intermediates in organometallic synthesis.

Properties

CAS No.

53483-29-7

Molecular Formula

C9H23O2PSi

Molecular Weight

222.34 g/mol

IUPAC Name

dipropylphosphoryloxy(trimethyl)silane

InChI

InChI=1S/C9H23O2PSi/c1-6-8-12(10,9-7-2)11-13(3,4)5/h6-9H2,1-5H3

InChI Key

GZZFUYKDRJBEEL-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(CCC)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl dipropylphosphinate can be synthesized through the reaction of dipropylphosphinic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

(C3H7)2P(O)OH+(CH3)3SiCl(C3H7)2P(O)OSi(CH3)3+HCl\text{(C}_3\text{H}_7\text{)}_2\text{P(O)OH} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{(C}_3\text{H}_7\text{)}_2\text{P(O)OSi(CH}_3\text{)}_3 + \text{HCl} (C3​H7​)2​P(O)OH+(CH3​)3​SiCl→(C3​H7​)2​P(O)OSi(CH3​)3​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl dipropylphosphinate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to yield dipropylphosphinic acid and trimethylsilanol.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different phosphorus-containing compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include alcohols, amines, and thiols.

    Hydrolysis Conditions: Typically involves aqueous acid or base.

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Reducing Agents: Lithium aluminum hydride or similar reducing agents.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various organophosphorus compounds.

    Hydrolysis Products: Dipropylphosphinic acid and trimethylsilanol.

    Oxidation Products: Phosphine oxides or phosphonic acids.

    Reduction Products: Phosphines or phosphine derivatives.

Scientific Research Applications

Trimethylsilyl dipropylphosphinate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.

    Biology: Employed in the synthesis of biologically active organophosphorus compounds.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of trimethylsilyl dipropylphosphinate involves the cleavage of the trimethylsilyl group under specific conditions, releasing the active dipropylphosphinate moiety. This moiety can then interact with various molecular targets, depending on the reaction environment and the presence of other reagents.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Trimethylsilyl dipropylphosphinate with structurally related organophosphorus compounds, emphasizing substituent effects and molecular weight:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound* C₉H₂₃O₂PSi ~238.4 (estimated) Trimethylsilyl, dipropyl Not provided
Trimethyl phosphate (TMP) C₃H₉O₄P 140.08 Three methyl groups 512-56-1
Tripropyl phosphate (TPrP) C₉H₂₁O₄P 224.23 Three propyl groups Listed in
2-Ethylhexyl diphenyl phosphate (EHDPP) C₂₀H₂₇O₄P 362.41 2-ethylhexyl, two phenyl 1241-94-7
Tri-tert-butylphosphine C₁₂H₂₇P 202.32 Three tert-butyl groups Not provided

Key Observations :

  • Substituent Effects : The trimethylsilyl group in this compound enhances steric bulk and lipophilicity compared to TMP or TPrP, which have smaller alkyl groups. This likely reduces volatility and increases resistance to hydrolysis .
  • Molecular Weight : The compound’s estimated molecular weight (~238.4 g/mol) positions it between TMP and EHDPP, suggesting intermediate physical properties (e.g., viscosity, melting point).
Physicochemical Properties
  • Solubility: this compound is expected to exhibit low polarity due to its silyl and propyl substituents, rendering it soluble in nonpolar solvents (e.g., hexane, toluene) but poorly soluble in water. This contrasts with TMP, which is more polar and water-miscible .
  • Thermal Stability : The Si–O bond in the trimethylsilyl group confers higher thermal stability compared to purely alkyl phosphates like TPrP, which degrade at lower temperatures .

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